molecular formula C21H19N7O4 B11421810 N-(3-acetamidophenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

N-(3-acetamidophenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B11421810
M. Wt: 433.4 g/mol
InChI Key: YLRJETYGGUIGEC-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with acetamidophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyrimidine core, followed by the introduction of the acetamidophenyl and methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-ACETAMIDOPHENYL)-2-[3-(3-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can be compared with other similar compounds, such as:

    Triazolopyrimidines: These compounds share the triazolopyrimidine core but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Acetamidophenyl derivatives: Compounds with acetamidophenyl groups exhibit similar structural features but may have different biological activities depending on other substituents.

    Methoxyphenyl derivatives:

Properties

Molecular Formula

C21H19N7O4

Molecular Weight

433.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C21H19N7O4/c1-13(29)23-14-5-3-6-15(9-14)24-18(30)11-27-12-22-20-19(21(27)31)25-26-28(20)16-7-4-8-17(10-16)32-2/h3-10,12H,11H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

YLRJETYGGUIGEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC

Origin of Product

United States

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